Fostriecin, also known as CI-920, is a structurally unique antitumor antibiotic produced by Streptomyces pulveraceus. It has garnered attention due to its potent and selective inhibitory activity against protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), and its potential applications in cancer therapy. Despite its promising antitumor properties, clinical trials have been hampered by issues related to drug stability and storage36. This comprehensive analysis will delve into the mechanism of action of fostriecin and its applications across various fields, supported by relevant studies and case examples.
Fostriecin primarily exerts its effects by inhibiting serine/threonine protein phosphatases, with a high selectivity for PP2A over PP1. It has been shown to inhibit PP2A with an IC50 of 3.2 nM, which is significantly lower than its IC50 for PP1 at 131 µM2. This inhibition disrupts the mitotic entry checkpoint, leading to premature mitosis in cells, even in the presence of DNA replication inhibitors or DNA-damaging agents1. Additionally, fostriecin has been reported to covalently bind to the Cys269 residue of the PP2A catalytic subunit, which further elucidates its inhibitory mechanism8. The drug also induces hyperphosphorylation of vimentin, an intermediate filament protein, causing cellular and filament reorganization, which is indicative of its in vivo inhibition of PP1 and PP2A4.
In the context of cancer biology, fostriecin's ability to induce G2-M phase growth arrest correlates with abnormal centrosome replication and the formation of aberrant mitotic spindles. This effect is similar to that of other PPase inhibitors, suggesting that PPase inhibition is a key factor in fostriecin's antitumor activity7. The drug's inhibition of DNA topoisomerase II, although weaker, also contributes to its cytotoxic effects, as evidenced by changes in nuclear chromatin related to apoptosis or necrosis in treated cells9.
Fostriecin has entered phase I clinical trials as an antitumor drug. However, these trials were halted before therapeutic concentrations could be reached or dose-limiting toxicity established, primarily due to problems with drug stability during storage3. Despite these challenges, the unique mechanism of action of fostriecin continues to make it a subject of interest for potential therapeutic applications in oncology10.
The challenges associated with the natural extraction and stability of fostriecin have led to efforts in synthetic chemistry to achieve its total synthesis. The first total synthesis of fostriecin confirmed its stereochemistry and provided a pathway to address limitations related to its clinical examination3. Additionally, enantiocontrolled synthesis has been developed to allow access to all possible stereoisomers of fostriecin, which could be crucial for further biological studies and drug development5.
CAS No.: 66934-18-7
CAS No.: 13151-04-7
CAS No.: 123665-88-3
CAS No.:
CAS No.: 1610526-18-5